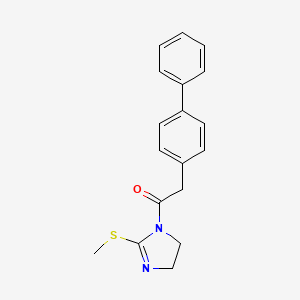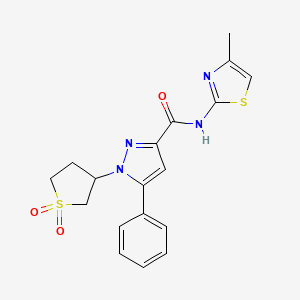
4-(Pyridin-2-yl)but-3-yn-1-ol
概述
描述
4-(Pyridin-2-yl)but-3-yn-1-ol is a chemical compound with the molecular formula C9H9NO. It is a pyridine derivative with an alkyne group and a hydroxyl group. This compound is of interest due to its unique structure, which combines a pyridine ring with an alkyne and an alcohol functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
4-(Pyridin-2-yl)but-3-yn-1-ol can be synthesized through various methods. One common approach involves the palladium-catalyzed Sonogashira cross-coupling reaction between 2-bromopyridine and propargyl alcohol. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a copper co-catalyst, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Sonogashira cross-coupling reaction remains a likely candidate for large-scale synthesis due to its efficiency and scalability.
化学反应分析
Types of Reactions
4-(Pyridin-2-yl)but-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Nucleophiles such as halides or amines can be used to substitute the hydroxyl group under basic conditions.
Major Products
Oxidation: 4-(Pyridin-2-yl)but-3-yn-1-one.
Reduction: 4-(Pyridin-2-yl)but-3-en-1-ol or 4-(Pyridin-2-yl)butan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(Pyridin-2-yl)but-3-yn-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: It is used in the development of new materials and catalysts.
作用机制
The mechanism of action of 4-(Pyridin-2-yl)but-3-yn-1-ol depends on its specific application. In drug development, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth .
相似化合物的比较
Similar Compounds
2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol: Similar structure but with a methyl group at the 2-position of the butyn-2-ol.
4-(Pyridin-3-yl)but-3-yn-1-ol: Similar structure but with the pyridine ring attached at the 3-position.
Uniqueness
4-(Pyridin-2-yl)but-3-yn-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring, alkyne group, and hydroxyl group makes it a versatile intermediate in various synthetic and research applications .
属性
IUPAC Name |
4-pyridin-2-ylbut-3-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-8-4-2-6-9-5-1-3-7-10-9/h1,3,5,7,11H,4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJPBKGKJJFGPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C#CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-chloro-4-fluorophenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2823279.png)

![N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(2-fluorophenoxy)acetamide](/img/structure/B2823281.png)

![2-(2-fluorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2823283.png)

![(E)-2-phenyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide](/img/structure/B2823290.png)
![5-amino-N-(3-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2823294.png)






